molecular formula C23H21N3S B14554880 10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- CAS No. 61981-94-0

10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]-

Cat. No.: B14554880
CAS No.: 61981-94-0
M. Wt: 371.5 g/mol
InChI Key: RNGTTYWAQRMJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- is a complex organic compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The addition of the benzimidazole moiety enhances its pharmacological properties, making it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]- apart is the presence of the benzimidazole group, which enhances its pharmacological properties and broadens its range of applications. This unique structure allows it to interact with a wider array of molecular targets, making it a versatile compound in both medicinal and industrial chemistry.

Properties

CAS No.

61981-94-0

Molecular Formula

C23H21N3S

Molecular Weight

371.5 g/mol

IUPAC Name

10-[3-(benzimidazol-1-yl)-2-methylpropyl]phenothiazine

InChI

InChI=1S/C23H21N3S/c1-17(14-25-16-24-18-8-2-3-9-19(18)25)15-26-20-10-4-6-12-22(20)27-23-13-7-5-11-21(23)26/h2-13,16-17H,14-15H2,1H3

InChI Key

RNGTTYWAQRMJSB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)CN3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.